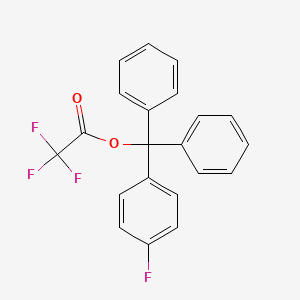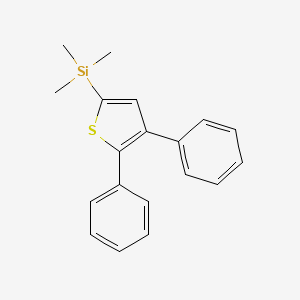![molecular formula C11H20O B14371938 [1-(Ethenyloxy)propan-2-yl]cyclohexane CAS No. 90276-83-8](/img/structure/B14371938.png)
[1-(Ethenyloxy)propan-2-yl]cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Ethenyloxy)propan-2-yl]cyclohexane: is an organic compound characterized by a cyclohexane ring substituted with a propan-2-yl group that is further substituted with an ethenyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Ethenyloxy)propan-2-yl]cyclohexane typically involves the following steps:
Formation of the Ethenyloxy Group: This can be achieved by reacting an appropriate alcohol with a vinyl ether under acidic conditions.
Attachment to the Propan-2-yl Group: The ethenyloxy group is then attached to a propan-2-yl group through a substitution reaction.
Cyclohexane Ring Formation: The final step involves the cyclization of the intermediate to form the cyclohexane ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction rates and yields. Common industrial practices include:
Catalytic Hydrogenation: To ensure the selective formation of the desired product.
Distillation: For the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
[1-(Ethenyloxy)propan-2-yl]cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyloxy group to an alcohol.
Substitution: The ethenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [1-(Ethenyloxy)propan-2-yl]cyclohexane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug synthesis.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other polymer-based products.
Mechanism of Action
The mechanism by which [1-(Ethenyloxy)propan-2-yl]cyclohexane exerts its effects involves its interaction with specific molecular targets. The ethenyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and stability. The propan-2-yl group provides steric hindrance, affecting the compound’s overall conformation and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: Known for its use in the synthesis of barbiturates and other pharmaceuticals.
Polynitroaromatic Compounds: Utilized in various synthetic applications.
Uniqueness
What sets [1-(Ethenyloxy)propan-2-yl]cyclohexane apart from similar compounds is its unique combination of functional groups. The presence of both an ethenyloxy and a propan-2-yl group on a cyclohexane ring provides distinct reactivity and stability characteristics, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
90276-83-8 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-ethenoxypropan-2-ylcyclohexane |
InChI |
InChI=1S/C11H20O/c1-3-12-9-10(2)11-7-5-4-6-8-11/h3,10-11H,1,4-9H2,2H3 |
InChI Key |
IEJXGGKRUOURIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC=C)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


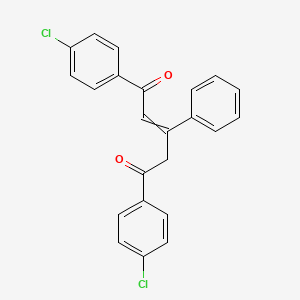
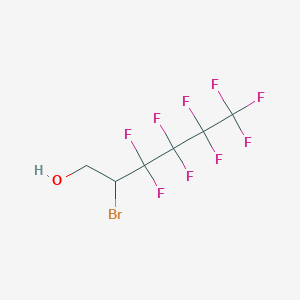

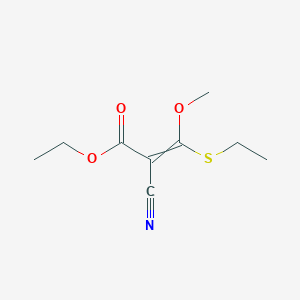
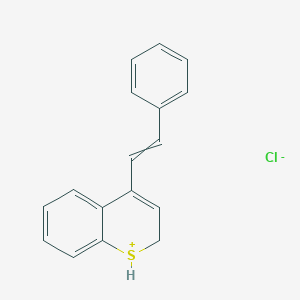
![3,9-Diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14371895.png)
![N-[2-(1-Hydroxy-1-phenylethyl)phenyl]formamide](/img/structure/B14371897.png)
![1-ethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]imidazolidine-2,4,5-trione](/img/structure/B14371898.png)

![2-[2-(2,3-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide](/img/structure/B14371902.png)
![1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]-2-methylpropan-2-ol](/img/structure/B14371907.png)
